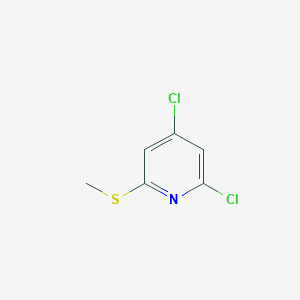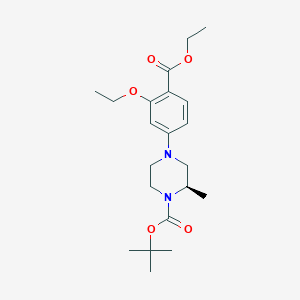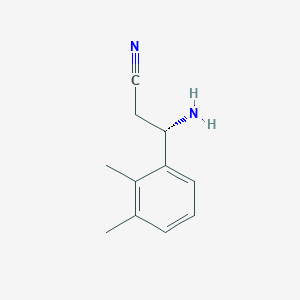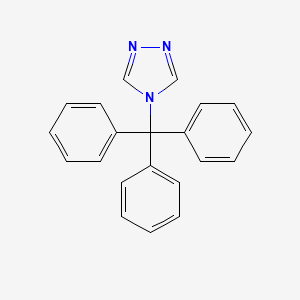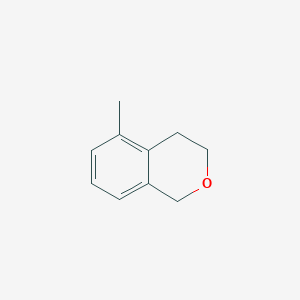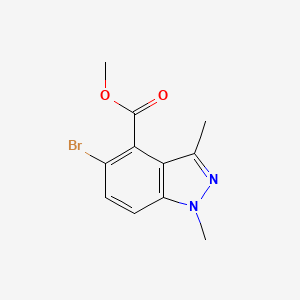
Methyl 5-bromo-1,3-dimethyl-1H-indazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-bromo-1,3-dimethyl-1H-indazole-4-carboxylate is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a bromine atom at the 5-position, methyl groups at the 1- and 3-positions, and a carboxylate ester group at the 4-position, making it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-bromo-1,3-dimethyl-1H-indazole-4-carboxylate typically involves the following steps:
Bromination: The starting material, 1,3-dimethylindazole, undergoes bromination at the 5-position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or acetic acid.
Esterification: The brominated intermediate is then subjected to esterification with methanol and a catalytic amount of acid, such as sulfuric acid, to form the methyl ester.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination and esterification steps.
Types of Reactions:
Substitution Reactions: The bromine atom at the 5-position can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify the functional groups, such as converting the ester to a carboxylic acid or an alcohol.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds with aryl or vinyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products:
- Substituted indazoles with various functional groups depending on the nucleophile used.
- Oxidized or reduced derivatives with modified ester or carboxylate groups.
- Coupled products with extended aromatic or aliphatic chains.
科学研究应用
Methyl 5-bromo-1,3-dimethyl-1H-indazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.
Biological Studies: The compound is used in the development of probes for studying enzyme activity and receptor binding.
Material Science: It is employed in the synthesis of organic semiconductors and other functional materials.
Chemical Biology: Researchers use it to design and synthesize bioactive molecules for studying cellular processes and pathways.
作用机制
The mechanism of action of Methyl 5-bromo-1,3-dimethyl-1H-indazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromine atom and ester group can interact with biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, influencing the compound’s potency and selectivity.
相似化合物的比较
Methyl 5-bromo-1H-indazole-3-carboxylate: Similar structure but with different substitution patterns, affecting its reactivity and biological activity.
1,3-Dimethyl-1H-indazole-4-carboxylate: Lacks the bromine atom, resulting in different chemical properties and applications.
5-Bromo-1H-indazole-4-carboxylate:
Uniqueness: Methyl 5-bromo-1,3-dimethyl-1H-indazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and biological properties. The presence of both bromine and ester groups allows for versatile chemical modifications, making it a valuable intermediate in various synthetic and research applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
属性
分子式 |
C11H11BrN2O2 |
|---|---|
分子量 |
283.12 g/mol |
IUPAC 名称 |
methyl 5-bromo-1,3-dimethylindazole-4-carboxylate |
InChI |
InChI=1S/C11H11BrN2O2/c1-6-9-8(14(2)13-6)5-4-7(12)10(9)11(15)16-3/h4-5H,1-3H3 |
InChI 键 |
RCLXETNXRXZMJU-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C2=C1C(=C(C=C2)Br)C(=O)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-nitro-4H-thieno[3,2-b]pyrrole-5-carboxylicacid](/img/structure/B13035595.png)
![1,1''-Biferrocene, 2,2''-bis[(4S)-4,5-dihydro-4-(1-methylethyl)-2-oxazolyl]-, (2S,2''S)-(9CI)](/img/structure/B13035600.png)

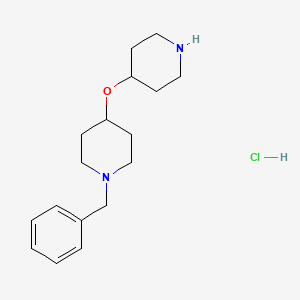
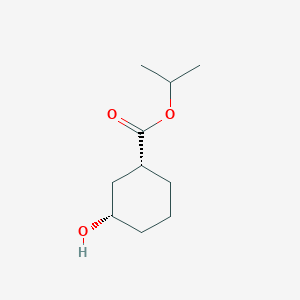

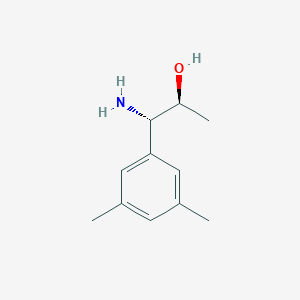
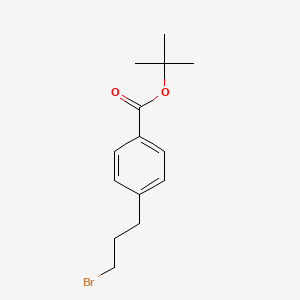
![6-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B13035636.png)
